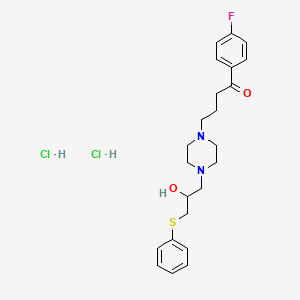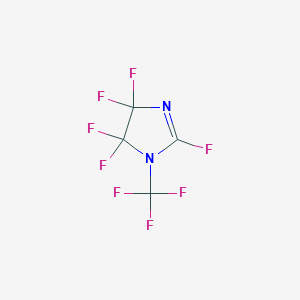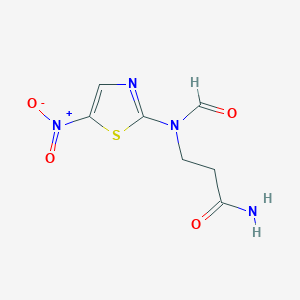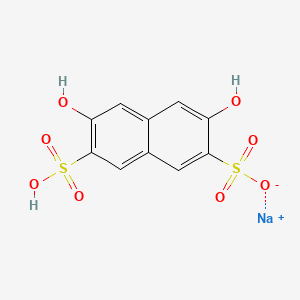
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H8Na2O8S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt typically involves the sulfonation of naphthalene derivatives. One common method includes the reaction of 3,6-dihydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions often require controlled temperatures and specific concentrations of reagents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photographic developers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various naphthoquinones, hydroquinones, and substituted naphthalene derivatives. These products have applications in dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis .
科学的研究の応用
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection of metal ions and organic compounds.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of 3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the detection of metal ions in analytical chemistry and as a chelating agent in industrial processes. The compound’s hydroxyl and sulfonic acid groups play a crucial role in its reactivity and ability to form complexes .
類似化合物との比較
Similar Compounds
3-Hydroxynaphthalene-2,7-disulfonic acid, disodium salt: Similar in structure but with one less hydroxyl group, affecting its reactivity and applications.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt: Differing in the position of hydroxyl groups, which influences its chemical behavior and uses.
Chromotropic acid disodium salt dihydrate: Another naphthalene derivative with similar applications in dye and pigment production.
Uniqueness
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring strong chelating agents and stable metal complexes .
特性
CAS番号 |
51690-40-5 |
|---|---|
分子式 |
C10H7NaO8S2 |
分子量 |
342.3 g/mol |
IUPAC名 |
sodium;3,6-dihydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChIキー |
RBOYAXSCIXMVOY-UHFFFAOYSA-M |
正規SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
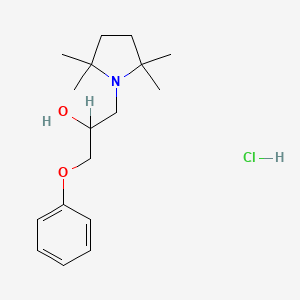
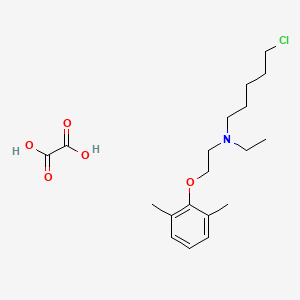


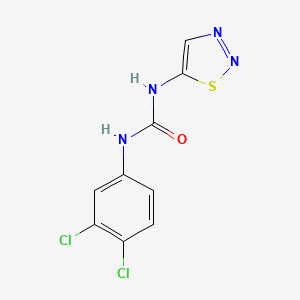
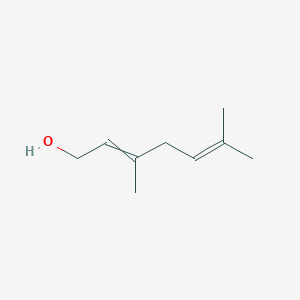
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

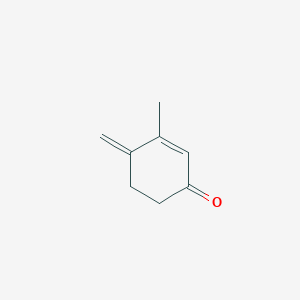
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
